1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties It contains a bromoaniline group attached to a cyclohexene ring, which is further connected to a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a series of reactions starting from phenol via Birch reduction.
Introduction of the Bromoaniline Group: The bromoaniline group is introduced through a nucleophilic substitution reaction, where a bromine atom is substituted with an aniline group.
Attachment of the Trifluoroethanone Moiety: The trifluoroethanone moiety is attached using a Friedel-Crafts acylation reaction, where trifluoroacetic anhydride is used as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromoaniline group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-1-en-1-yl acetate
- 1-Cyclohexenylboronic acid pinacol ester
- Poly[2-(cyclohex-2-en-1-yl)aniline]
Uniqueness
1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one is unique due to its trifluoroethanone moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-[2-(4-bromoanilino)cyclohexen-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3NO/c15-9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)13(20)14(16,17)18/h5-8,19H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQTEORPHKTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(F)(F)F)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387094 |
Source
|
Record name | 1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6015-59-4 |
Source
|
Record name | 1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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